molecular formula C14H20N2O2 B153371 tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 944906-95-0

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B153371
CAS No.: 944906-95-0
M. Wt: 248.32 g/mol
InChI Key: SBMGKXNAGCGTTA-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Amination: Introduction of the amino group at the 4-position of the quinoline ring.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

    Cyclization: Formation of the dihydroquinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the quinoline core structure.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antimalarial drugs.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The dihydroquinoline ring also provides a distinct structural feature compared to fully aromatic quinoline derivatives.

Biological Activity

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline derivatives class. Quinoline derivatives are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name: tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate
  • Molecular Formula: C₁₄H₂₀N₂O₂
  • Molecular Weight: 248.32 g/mol
  • CAS Number: 944906-95-0
  • Boiling Point: Approximately 340.8 °C (predicted)
  • Density: 1.118 g/cm³ (predicted)
  • pKa: 9.14 (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's quinoline structure allows it to intercalate with DNA, potentially affecting replication and transcription processes. Additionally, it may function as an enzyme inhibitor, modulating the activity of specific proteins involved in disease processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens. Preliminary studies have shown that compounds in this class can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, a study reported that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression and inflammation. This inhibition can disrupt signaling pathways critical for tumor growth and survival.

Study on Antimicrobial Activity

A study published in Molecules highlighted the synthesis and evaluation of several quinoline derivatives, including this compound, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting that modifications to the quinoline structure could enhance antimicrobial efficacy .

Investigation into Anticancer Effects

In a separate investigation focusing on anticancer activity, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at higher concentrations while inducing apoptosis as evidenced by increased caspase activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Quinoline Broad spectrum antimicrobialParent compound with extensive research
Chloroquine Antimalarial agentEstablished drug with known mechanisms
tert-butyl 4-amino-3,4-dihydroquinoline Potential anticancer and antimicrobialUnique due to tert-butyl group enhancing solubility

Properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGKXNAGCGTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592924
Record name tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-95-0
Record name tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate
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